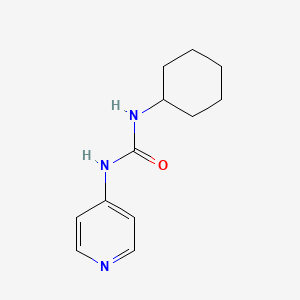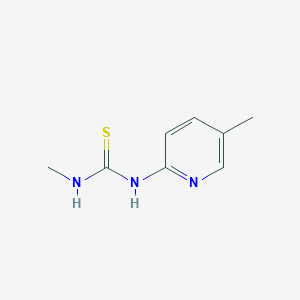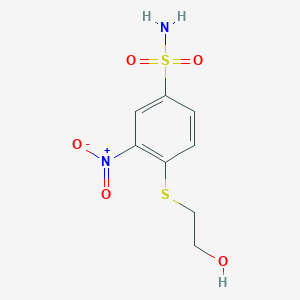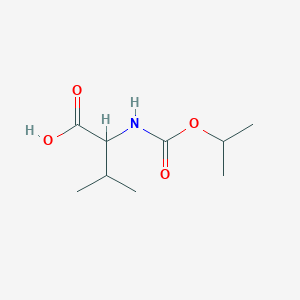
Isopropoxycarbonyl-l-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropoxycarbonyl-l-valine is a chemical compound with the molecular formula C9H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl group, an isopropoxycarbonyl group, and an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropoxycarbonyl-l-valine typically involves the reaction of 3-methyl-2-aminobutanoic acid with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and isopropyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The isopropyl chloroformate is added dropwise to a solution of 3-methyl-2-aminobutanoic acid in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Isopropoxycarbonyl-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Isopropoxycarbonyl-l-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Isopropoxycarbonyl-l-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
- 3-Aminobutanoic acid
- Butanoic acid, 3-methyl-
Uniqueness
Isopropoxycarbonyl-l-valine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
BOEQBJGCRDSQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


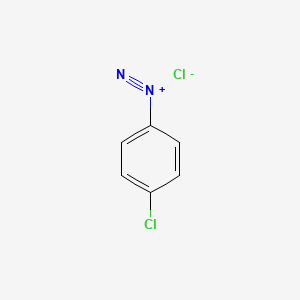
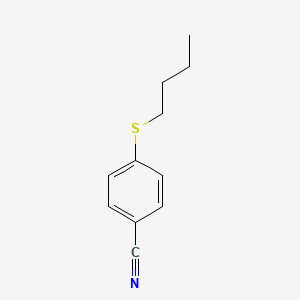
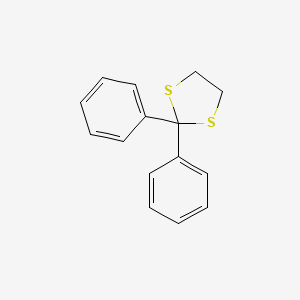
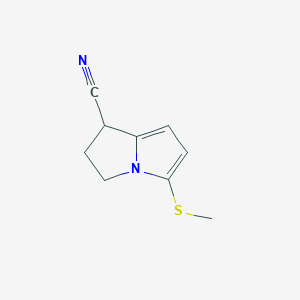
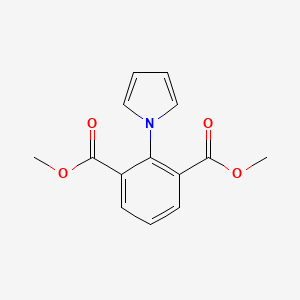
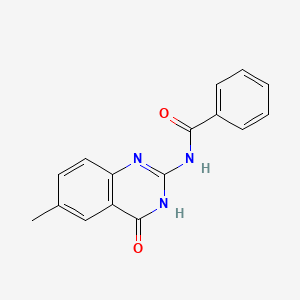
![6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8731953.png)
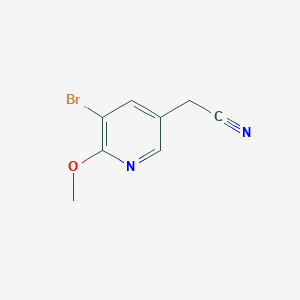
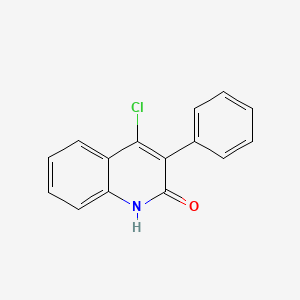
![Methyl [4-(chlorocarbonyl)phenyl]acetate](/img/structure/B8731982.png)
![tert-Butyl methyl{3-[(4-nitrobenzoyl)amino]propyl}carbamate](/img/structure/B8731987.png)
